1-(indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone
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Overview
Description
1-(Indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic compound featuring an indoline moiety, an imidazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic reactions:
Formation of the Indoline Moiety: Indoline can be synthesized from aniline through cyclization reactions.
Synthesis of the Imidazole Ring: The imidazole ring can be constructed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Linkage Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone can undergo various chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indoline and imidazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted indoline and imidazole derivatives.
Scientific Research Applications
1-(Indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The indoline and imidazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(Indolin-1-yl)-2-(phenylthio)ethanone: Lacks the imidazole ring, potentially altering its reactivity and biological activity.
2-(Indolin-1-yl)-1-(phenylthio)ethanone: Different positioning of functional groups, affecting its chemical properties.
1-(Indolin-1-yl)-2-(thio)ethanone: Simplified structure without the phenyl and imidazole substituents.
Uniqueness
1-(Indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone is unique due to the combination of the indoline, imidazole, and thioether functionalities. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS/c1-19-9-5-7-13-22(19)29-24(20-10-3-2-4-11-20)17-27-26(29)31-18-25(30)28-16-15-21-12-6-8-14-23(21)28/h2-14,17H,15-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTLPDILPHXKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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